Cas no 1807108-72-0 (2,6-Bis(trifluoromethyl)-3-fluorobenzyl chloride)
2,6-Bis(trifluoromethyl)-3-fluorobenzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2,6-Bis(trifluoromethyl)-3-fluorobenzyl chloride
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- Inchi: 1S/C9H4ClF7/c10-3-4-5(8(12,13)14)1-2-6(11)7(4)9(15,16)17/h1-2H,3H2
- InChI Key: LTXOIPRYIYNHHE-UHFFFAOYSA-N
- SMILES: ClCC1C(C(F)(F)F)=CC=C(C=1C(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 259
- XLogP3: 4.2
- Topological Polar Surface Area: 0
2,6-Bis(trifluoromethyl)-3-fluorobenzyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010599-1g |
2,6-Bis(trifluoromethyl)-3-fluorobenzyl chloride |
1807108-72-0 | 97% | 1g |
1,490.00 USD | 2021-05-31 |
2,6-Bis(trifluoromethyl)-3-fluorobenzyl chloride Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2,6-Bis(trifluoromethyl)-3-fluorobenzyl chloride
Comprehensive Overview of 2,6-Bis(trifluoromethyl)-3-fluorobenzyl chloride (CAS No. 1807108-72-0)
2,6-Bis(trifluoromethyl)-3-fluorobenzyl chloride (CAS No. 1807108-72-0) is a highly specialized fluorinated organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and advanced materials. With its unique molecular structure featuring multiple trifluoromethyl groups and a reactive benzyl chloride moiety, this compound serves as a critical intermediate in the synthesis of high-performance materials and bioactive molecules. Researchers and industry professionals are increasingly exploring its applications due to its exceptional stability, lipophilicity, and ability to modulate electronic properties in complex systems.
The growing demand for fluorinated compounds in drug discovery and material science has positioned 2,6-Bis(trifluoromethyl)-3-fluorobenzyl chloride as a valuable building block. Its CAS No. 1807108-72-0 is frequently searched in chemical databases, reflecting its relevance in cutting-edge research. Recent studies highlight its role in developing proton exchange membranes for fuel cells, liquid crystal displays (LCDs), and pharmaceutical intermediates targeting metabolic diseases. The compound's electron-withdrawing properties make it particularly useful in designing molecules with enhanced bioavailability and metabolic stability.
One of the most discussed topics in modern chemistry is the sustainable synthesis of fluorinated compounds. 2,6-Bis(trifluoromethyl)-3-fluorobenzyl chloride aligns with this trend, as researchers explore greener catalytic methods to produce it with higher yields and lower environmental impact. Questions like "How to optimize the synthesis of 2,6-Bis(trifluoromethyl)-3-fluorobenzyl chloride?" or "What are the alternatives to traditional fluorination techniques?" are commonly raised in academic forums and patent literature. These discussions underscore the compound's importance in advancing green chemistry initiatives.
In the pharmaceutical sector, 2,6-Bis(trifluoromethyl)-3-fluorobenzyl chloride is pivotal for designing kinase inhibitors and antiviral agents. Its trifluoromethyl groups enhance binding affinity to target proteins, a feature highly sought after in drug development. Recent publications have investigated its use in COVID-19 therapeutics, particularly in modifying nucleoside analogs to improve their efficacy. The compound's versatility also extends to agrochemicals, where it contributes to the development of next-generation pesticides with reduced environmental persistence.
From a material science perspective, 2,6-Bis(trifluoromethyl)-3-fluorobenzyl chloride is instrumental in creating high-performance polymers and coatings. Its incorporation into polymer backbones improves thermal stability and chemical resistance, making it ideal for aerospace and automotive applications. Searches for "fluorinated benzyl chloride derivatives in materials" or "heat-resistant polymers with trifluoromethyl groups" often lead to studies involving this compound. Additionally, its role in organic electronics, such as OLEDs and photovoltaic cells, is an area of active exploration.
Quality control and analytical characterization of 2,6-Bis(trifluoromethyl)-3-fluorobenzyl chloride are critical for ensuring its performance in end-use applications. Techniques like NMR spectroscopy, HPLC, and mass spectrometry are routinely employed to verify its purity and structural integrity. FAQs such as "How to analyze 2,6-Bis(trifluoromethyl)-3-fluorobenzyl chloride by GC-MS?" or "What are the storage conditions for this compound?" are prevalent among laboratory technicians and quality assurance specialists.
In summary, 2,6-Bis(trifluoromethyl)-3-fluorobenzyl chloride (CAS No. 1807108-72-0) is a multifaceted compound with broad applications across industries. Its unique fluorinated structure and reactive benzyl chloride group make it indispensable for researchers aiming to innovate in drug design, advanced materials, and sustainable chemistry. As the scientific community continues to uncover its potential, this compound remains at the forefront of organofluorine chemistry and industrial innovation.
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